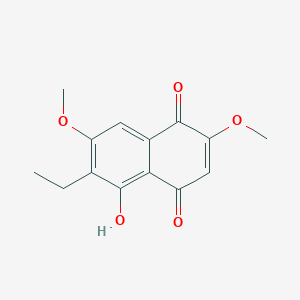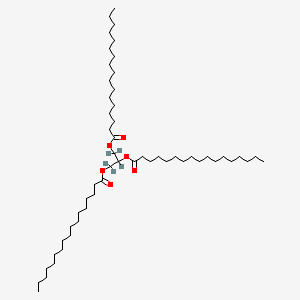
Norfloxacin-d5
Vue d'ensemble
Description
Norfloxacine-d5 est une forme deutérée de la norfloxacine, un antibiotique fluoroquinolonique. Il est principalement utilisé comme étalon interne en chimie analytique pour la quantification de la norfloxacine. Le composé est caractérisé par la substitution de cinq atomes d'hydrogène par du deutérium, ce qui le rend utile en spectrométrie de masse en raison de sa différence de masse distincte par rapport à la forme non deutérée .
Mécanisme D'action
Target of Action
Norfloxacin-d5, like its parent compound Norfloxacin, primarily targets bacterial enzymes known as DNA gyrase (topoisomerase II) and topoisomerase IV . These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination . By inhibiting these enzymes, this compound disrupts these essential processes, leading to bacterial cell death .
Mode of Action
This compound acts by binding to the bacterial DNA gyrase and topoisomerase IV . This binding blocks the replication of bacterial DNA by preventing the untwisting of the DNA double helix, which is a necessary step for DNA replication . Notably, Norfloxacin has a 100 times higher affinity for bacterial DNA gyrase than for mammalian .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the DNA replication pathway in bacteria . By inhibiting DNA gyrase and topoisomerase IV, this compound prevents the unwinding of the DNA double helix, thereby blocking DNA replication and leading to cell death .
Pharmacokinetics
This compound is rapidly absorbed, with up to 40% bioavailability . Following administration of a 400-mg dose, peak serum concentrations of 1.5 to 2.0 pg/ml are achieved within one to two hours . The drug is widely distributed throughout the body, achieving high ratios of tissue to serum concentrations in both renal and prostatic tissue . This compound undergoes hepatic metabolism, with six metabolites identified . Approximately 30% of an administered dose is excreted as unchanged drug by glomerular filtration and tubular secretion . The terminal elimination half-life is approximately three hours .
Result of Action
The primary result of this compound’s action is the inhibition of bacterial growth. By blocking DNA replication, this compound causes bacterial cell death, effectively treating bacterial infections . It is particularly effective against both Gram-positive and Gram-negative bacteria .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of food in the gastrointestinal tract can affect the absorption of the drug . Additionally, the administration of magnesium, aluminum, or calcium-containing antacids can reduce the absorption of Norfloxacin . Therefore, it is recommended to take this compound on an empty stomach and avoid taking it with antacids .
Analyse Biochimique
Biochemical Properties
Norfloxacin-d5 plays a significant role in biochemical reactions. It inhibits the growth of various bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa . The nature of these interactions involves the inhibition of bacterial DNA gyrase, an enzyme involved in DNA replication .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by inhibiting bacterial DNA replication, thereby preventing bacterial growth . This impact extends to cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The mechanism of action of this compound involves its binding to bacterial DNA gyrase, inhibiting the enzyme and thus preventing DNA replication . This leads to the cessation of bacterial growth.
Metabolic Pathways
This compound is involved in the metabolic pathway of DNA replication in bacteria, where it interacts with the enzyme DNA gyrase
Subcellular Localization
This compound targets the bacterial DNA gyrase located in the cytoplasm . Any effects on its activity or function would be related to its ability to inhibit this enzyme and prevent DNA replication.
The information provided is based on the current understanding and available resources .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La synthèse de la norfloxacine-d5 implique l'incorporation de deutérium dans la molécule de norfloxacine. Cela peut être réalisé par différentes méthodes, notamment l'utilisation de réactifs ou de solvants deutérés au cours du processus de synthèse. Une approche courante consiste à partir d'un précurseur deutéré et à réaliser les réactions chimiques nécessaires pour former le produit final .
Méthodes de production industrielle : La production industrielle de norfloxacine-d5 implique généralement une synthèse à grande échelle utilisant des réactifs deutérés. Le processus est optimisé pour assurer un rendement élevé et une pureté du produit final. La production implique plusieurs étapes, notamment la préparation d'intermédiaires deutérés, suivie de leur conversion en norfloxacine-d5 par une série de réactions chimiques .
Analyse Des Réactions Chimiques
Types de réactions : La norfloxacine-d5 subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.
Réduction : Les réactions de réduction peuvent convertir la norfloxacine-d5 en formes réduites.
Substitution : Des réactions de substitution peuvent se produire à différentes positions sur le cycle quinoléine.
Réactifs et conditions courantes :
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Des agents réducteurs tels que le borohydrure de sodium sont utilisés.
Substitution : Des agents halogénants et des nucléophiles sont couramment utilisés dans les réactions de substitution.
Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation peut donner des dérivés N-oxyde de quinoléine, tandis que la réduction peut produire des dérivés dihydroquinoléine .
4. Applications de la recherche scientifique
La norfloxacine-d5 est largement utilisée dans la recherche scientifique en raison de ses propriétés uniques. Certaines de ses applications comprennent :
Chimie analytique : Utilisée comme étalon interne en spectrométrie de masse pour la quantification de la norfloxacine.
Recherche pharmaceutique : Aide à l'étude de la pharmacocinétique et du métabolisme de la norfloxacine.
Études environnementales : Utilisée pour suivre la présence et la dégradation de la norfloxacine dans les échantillons environnementaux
5. Mécanisme d'action
La norfloxacine-d5, comme la norfloxacine, exerce ses effets en inhibant la gyrase de l'ADN bactérien et la topoisomérase IV. Ces enzymes sont essentielles à la réplication, la transcription, la réparation et la recombinaison de l'ADN bactérien. En inhibant ces enzymes, la norfloxacine-d5 empêche les bactéries de se répliquer et conduit finalement à leur mort .
Composés similaires :
Ciprofloxacine-d8 : Une autre fluoroquinolone deutérée utilisée comme étalon interne.
Enrofloxacine-d5 : Utilisée de manière similaire en chimie analytique.
Ofloxacine-d3 : Une autre fluoroquinolone deutérée avec des applications similaires
Unicité : La norfloxacine-d5 est unique en raison de son modèle de deutération spécifique, qui offre des avantages distincts en spectrométrie de masse. Son utilisation comme étalon interne permet une quantification précise de la norfloxacine dans divers échantillons, ce qui la rend inestimable dans la recherche analytique et pharmaceutique .
Applications De Recherche Scientifique
Norfloxacin-d5 is widely used in scientific research due to its unique properties. Some of its applications include:
Analytical Chemistry: Used as an internal standard in mass spectrometry for the quantification of norfloxacin.
Pharmaceutical Research: Helps in studying the pharmacokinetics and metabolism of norfloxacin.
Environmental Studies: Used to trace the presence and degradation of norfloxacin in environmental samples
Comparaison Avec Des Composés Similaires
Ciprofloxacin-d8: Another deuterated fluoroquinolone used as an internal standard.
Enrofloxacin-d5: Used similarly in analytical chemistry.
Ofloxacin-d3: Another deuterated fluoroquinolone with similar applications
Uniqueness: Norfloxacin-d5 is unique due to its specific deuteration pattern, which provides distinct advantages in mass spectrometry. Its use as an internal standard allows for accurate quantification of norfloxacin in various samples, making it invaluable in analytical and pharmaceutical research .
Propriétés
IUPAC Name |
6-fluoro-4-oxo-1-(1,1,2,2,2-pentadeuterioethyl)-7-piperazin-1-ylquinoline-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O3/c1-2-19-9-11(16(22)23)15(21)10-7-12(17)14(8-13(10)19)20-5-3-18-4-6-20/h7-9,18H,2-6H2,1H3,(H,22,23)/i1D3,2D2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGJPXUAPXNRGGI-ZBJDZAJPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCNCC3)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])N1C=C(C(=O)C2=CC(=C(C=C21)N3CCNCC3)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801016779 | |
| Record name | Norfloxacin-D5 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801016779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1015856-57-1 | |
| Record name | 1-(Ethyl-1,1,2,2,2-d5)-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-3-quinolinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1015856-57-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Norfloxacin-D5 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801016779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


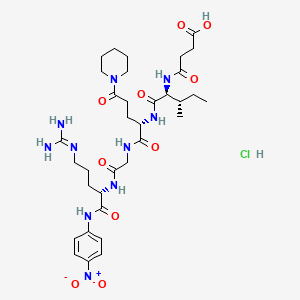
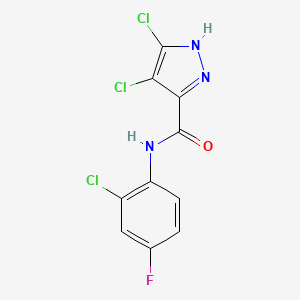
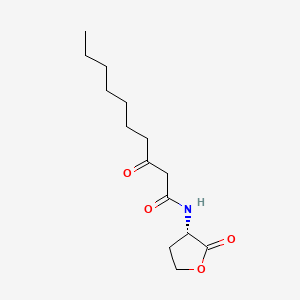
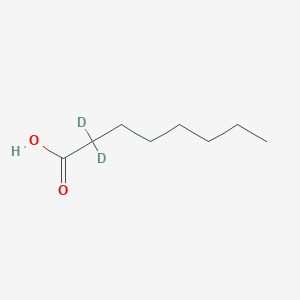
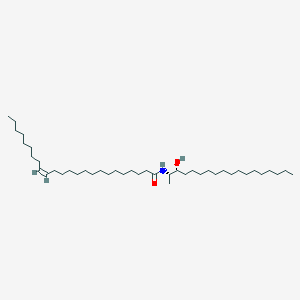

![trans-N-[2-(dimethylamino)cyclohexyl]-4-fluoro-benzamide](/img/structure/B3026023.png)
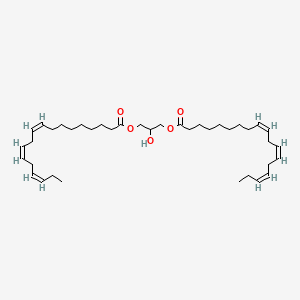
![1-(1,3-Benzodioxol-5-yl)-2-[(1-methylethyl)amino]-1-hexanone, monohydrochloride](/img/structure/B3026025.png)
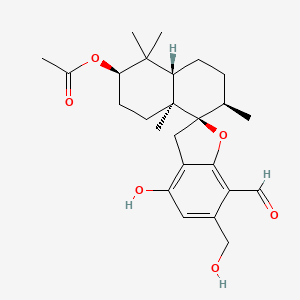
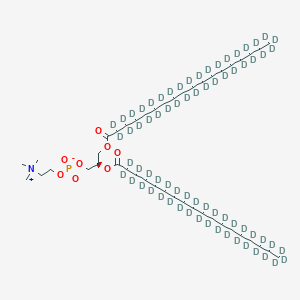
![3-[(2-chlorophenyl)-(4-hydroxy-2-oxochromen-3-yl)methyl]-4-hydroxychromen-2-one](/img/structure/B3026036.png)
